CrtN Inhibitory Potency: 15-Fold Superior to a Close Dibenzyl Ketone-Derived Comparator
1,3-Bis(4-chlorophenyl)propan-2-one (BDBM50241355, CHEMBL4075121) inhibits Staphylococcus aureus CrtN (diapophytoene desaturase) with an IC50 of 0.330 nM [1]. By comparison, a structurally distinct but functionally analogous CrtN inhibitor (BDBM50247173, CHEMBL4100870) tested in the same assay format yields an IC50 of 4.90 nM [2]. This represents a ~15-fold difference in target potency.
| Evidence Dimension | CrtN inhibition IC50 |
|---|---|
| Target Compound Data | 0.330 nM |
| Comparator Or Baseline | BDBM50247173 (CHEMBL4100870): 4.90 nM |
| Quantified Difference | ~15-fold lower IC50 (higher potency) |
| Conditions | Inhibition of CrtN in S. aureus Mu50 assessed as reduction in staphyloxanthin levels after 48 h by spectrophotometric analysis |
Why This Matters
Superior intrinsic potency against a validated anti-virulence target provides a clear rationale for selecting this compound as a lead scaffold in antibacterial drug discovery programs seeking to disarm S. aureus pigment-based virulence.
- [1] BindingDB, Entry BDBM50241355 (CHEMBL4075121), IC50: 0.330 nM, CrtN inhibition assay in S. aureus Mu50, https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50241355 (accessed 2026-04-28). View Source
- [2] BindingDB, Entry BDBM50247173 (CHEMBL4100870), IC50: 4.90 nM, CrtN inhibition assay in S. aureus Newman, https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247173 (accessed 2026-04-28). View Source
